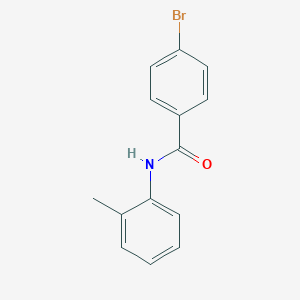

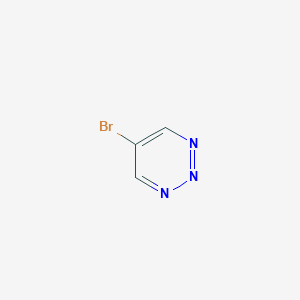

![molecular formula C9H10BrN3 B172201 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 146778-13-4](/img/structure/B172201.png)

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

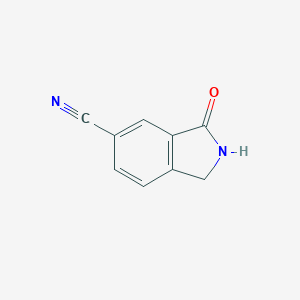

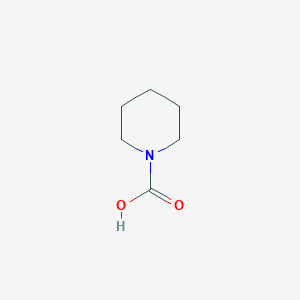

“3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C9H10N3Br1 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” can be represented by the SMILES string BrC1=C2N(C(C)=CC(C)=N2)N=C1C . The InChI representation is 1S/C9H10BrN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4,11H,1H2,2-3H3 .

Physical And Chemical Properties Analysis

“3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” is a solid substance . Its molecular formula is C9H10N3Br1 , and its average mass is 240.100 Da .

科学的研究の応用

Antitumor Applications

Field

Medicinal Chemistry

Application Summary

Pyrazolo[1,5-a]pyrimidines have been studied for their potential as antitumor agents. They have shown promising results against liver carcinoma (HEPG2-1).

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources. However, typically these compounds would be synthesized and then tested in vitro against cancer cell lines.

Results

The pyrazolo[1,5-a]pyrimidine derivative 7c, thiazole 23g and 1,3,4-thiadiazole 18a have shown promising antitumor activity against liver carcinoma (HEPG2-1) with IC50 values of 2.70, 3.50 and 4.90 µM, respectively .

Safety Applications

Field

Safety and Hazard Assessment

Application Summary

“3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” has been classified for certain hazard statements including Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources. However, these classifications are typically used in safety data sheets for hazard communication.

Results

Synthetic Transformations

Field

Organic Chemistry

Application Summary

Pyrazolo[1,5-a]pyrimidines have been used in synthetic transformations. The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 .

Methods of Application

The specific methods of application or experimental procedures involve the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Results

Hazard Assessment

Field

Environmental Science

Application Summary

“3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” has been classified for certain hazard statements including Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . These classifications are typically used in safety data sheets for hazard communication.

Safety And Hazards

将来の方向性

As for future directions, more research is needed to explore the potential applications of “3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” and similar compounds, especially in the field of medicinal chemistry. Pyrimidine derivatives have shown promise in various areas, including as inhibitors , and further studies could help elucidate their mechanisms of action and potential uses.

特性

IUPAC Name |

3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASYPSXAHKIZFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=NN12)C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368089 |

Source

|

| Record name | 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

146778-13-4 |

Source

|

| Record name | 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146778-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

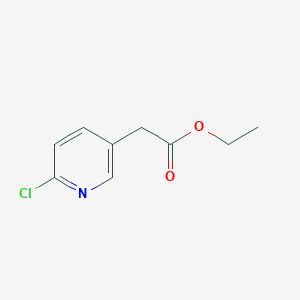

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)